An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid
An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 7-Chloroquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical characteristics, synthesis, reactivity, and biological significance, offering valuable insights for researchers engaged in drug discovery and development.
Core Physicochemical Properties
7-Chloroquinoline-4-carboxylic acid is a solid, white to off-white compound. Its core structure consists of a quinoline ring system chlorinated at the 7-position and featuring a carboxylic acid group at the 4-position. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule and its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |
| Molecular Weight | 207.61 g/mol | [1][2] |
| Appearance | White to off-white solid | [2][3] |
| CAS Number | 13337-66-1 | [1][4] |
| Predicted pKa | 0.75 ± 0.10 | [3] |
| Storage Temperature | Room temperature | [1][3] |
Synthesis and Reactivity
The synthesis of quinoline-4-carboxylic acids can be achieved through various methods, including the Doebner reaction, which involves the condensation of anilines, aldehydes, and pyruvic acid.[5] For instance, 7-chloro-2-phenyl-quinoline-4-carboxylic acid can be synthesized from 3-chloroaniline, benzaldehyde, and pyruvic acid.
7-Chloroquinoline-4-carboxylic acid serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. The carboxylic acid group can undergo esterification, and the quinoline ring can be further functionalized.[6] Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7][8]
Biological Significance and Applications
The 7-chloroquinoline scaffold is a well-established pharmacophore, most notably found in the antimalarial drug chloroquine.[1][7] Derivatives of 7-Chloroquinoline-4-carboxylic acid have been investigated for a range of therapeutic applications:
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Antimalarial Activity: It is a key intermediate in the synthesis of antimalarial drugs that are thought to inhibit hemozoin formation in malaria parasites.[1]
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Anticancer Properties: Numerous derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[6][9][10] Some have shown potent cytotoxic effects, inducing apoptosis and DNA/RNA damage in cancer cells.[6]
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Anti-inflammatory and Antimicrobial Properties: The core structure is also explored for designing new bioactive molecules with potential anti-inflammatory and antimicrobial activities.[1]
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Neuroprotective Potential: Derivatives of 4-amino-7-chloroquinoline have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising target for the development of neuroprotective therapeutics for Parkinson's disease.[11]
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Antiviral Research: A derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, has been investigated as a potential inhibitor of the SARS-CoV-2 main protease.[12]
Spectroscopic Data
The spectroscopic characteristics of 7-Chloroquinoline-4-carboxylic acid are consistent with its chemical structure, containing both a quinoline ring and a carboxylic acid functional group.
| Spectroscopy | Characteristic Features |
| Infrared (IR) | A very broad O–H stretching absorption from 2500 to 3300 cm⁻¹. A C=O stretching absorption between 1710 and 1760 cm⁻¹.[13][14] |
| ¹H NMR | The acidic proton of the carboxyl group typically appears as a broad singlet near 12 δ.[14][15] Aromatic protons on the quinoline ring will appear in the downfield region. |
| ¹³C NMR | The carboxyl carbon atom absorbs in the range of 165 to 185 δ.[14][15] Carbons of the quinoline ring will also be present. |
| Mass Spectrometry | Characteristic fragmentation patterns include the loss of the hydroxyl group (17 amu) and the subsequent loss of carbon monoxide (28 amu) from the carboxylic acid moiety.[15] |
Experimental Protocols
Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [16]
This synthesis is a two-step process starting from m-chloroaniline and ethyl ethoxymethylenemalonate.
Step A: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
Combine 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in a 500-ml round-bottomed flask with a few boiling chips.
-
Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.
-
The resulting warm product is used directly in the next step.
Step B: Cyclization and Saponification to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
-
Heat 1 liter of Dowtherm A to vigorous boiling in a 5-liter round-bottomed flask equipped with an air condenser.
-
Pour the product from Step A into the boiling Dowtherm A through the condenser and continue heating for 1 hour. A significant portion of the cyclized product will crystallize.
-
Cool the mixture, filter the solid, and wash it with two 400-ml portions of Skellysolve B to remove impurities.
-
Air-dry the filter cake.
-
Mix the dried solid with 1 liter of 10% aqueous sodium hydroxide and reflux vigorously for about 1 hour until all the solid ester dissolves.
-
Cool the saponification mixture and separate the aqueous solution from any residual oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid or 10% sulfuric acid until it is acidic to Congo red paper.
-
Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash it thoroughly with water.
-
The dried acid should weigh between 190–220 g (85–98% yield) and melts at approximately 266°C with effervescence.[16]
Visualized Workflow: Synthesis and Derivatization
The following diagram illustrates a generalized synthetic pathway for producing 7-chloroquinoline derivatives, highlighting the role of key intermediates.
Caption: Synthetic pathway from precursors to 7-Chloroquinoline-4-carboxylic acid and its bioactive derivatives.
References
- 1. 7-Chloroquinoline-4-Carboxylic Acid [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 7-chloroquinoline-4-carboxylic acid CAS#: 13337-66-1 [chemicalbook.com]
- 4. 7-chloroquinoline-4-carboxylic acid | 13337-66-1 [chemicalbook.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
